![molecular formula C8H7F2NO B1584847 N-(2,4-Difluorophenyl)acetamide CAS No. 399-36-0](/img/structure/B1584847.png)
N-(2,4-Difluorophenyl)acetamide
Overview
Description
N-(2,4-Difluorophenyl)acetamide is an organic compound with the molecular formula C8H7F2NO and a molecular weight of 171.1441 g/mol . It is also known by other names such as Aminobenzene, N-acetyl-2,4-difluoro- and 2’,4’-difluoroacetanilide . This compound is characterized by the presence of two fluorine atoms attached to the phenyl ring, which significantly influences its chemical properties and reactivity.
Mechanism of Action
Mode of Action
It is known that many compounds with similar structures exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Therefore, it is possible that N-(2,4-Difluorophenyl)acetamide may interact with its targets in a similar manner, leading to various physiological changes.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the broad spectrum of biological activities exhibited by similar compounds, it is likely that this compound may affect multiple pathways
Result of Action
Based on the biological activities of similar compounds, it is possible that this compound may have a range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Difluorophenyl)acetamide typically involves the acetylation of 2,4-difluoroaniline. One common method includes reacting 2,4-difluoroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Difluorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetamides, while oxidation can produce difluoroquinones .
Scientific Research Applications
Scientific Research Applications
The applications of N-(2,4-Difluorophenyl)acetamide can be categorized into several key areas:
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Research indicates that it may exhibit antimicrobial and anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit various cancer cell lines, suggesting a role in cancer treatment strategies .
Recent studies have explored the biological mechanisms underlying the activity of this compound. It interacts with specific molecular targets such as enzymes and receptors involved in critical biological processes. The compound's fluorine substituents contribute to its binding affinity, enhancing its effectiveness against certain diseases .
Enzyme Inhibition
This compound derivatives have shown promising results as inhibitors of metabolic enzymes. For example, they have been tested against human carbonic anhydrases and acetylcholinesterases, with varying inhibitory constants (K_i values), indicating their potential as drug candidates for conditions like Alzheimer's disease and diabetes .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on leukemia cell lines. The compound demonstrated significant apoptotic effects at low micromolar concentrations (IC50 = 13.4 μM), indicating its potential for developing new leukemia treatments .
Case Study 2: Antimicrobial Properties
In another investigation, derivatives of this compound were screened for antimicrobial activity against various bacterial strains. Results showed that certain derivatives exhibited strong inhibition zones, suggesting their utility in developing new antibiotics .
Data Tables
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: The precursor to N-(2,4-Difluorophenyl)acetamide.
2,4-Difluorobenzamide: Another compound with similar structural features.
2,4-Difluorophenylacetic acid: A related compound with different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of two fluorine atoms enhances its stability and reactivity compared to other similar compounds.
Biological Activity
N-(2,4-Difluorophenyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a difluorinated phenyl ring attached to an acetamide group. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.
1. Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines through multiple pathways:
- Cell Cycle Arrest : Research demonstrated that this compound can cause cell cycle arrest in the G1 and G2 phases. For instance, in A549 lung cancer cells, treatment with the compound led to an increase in G1 phase cells from 32.88% to 34.66% and G2 phase from 29.13% to 33.01%, while decreasing S phase cells from 38.48% to 32.32% .
- Apoptosis Induction : Flow cytometry analysis revealed that this compound significantly increased early apoptosis rates in various cancer cell lines, indicating its potential as an anticancer agent .
2. Enzyme Inhibition
This compound has also been evaluated for its inhibitory effects on specific enzymes:
- α-L-Fucosidases : A derivative of this compound was found to be a potent inhibitor of α-L-fucosidases, with IC50 values as low as 0.0079 μM against human lysosomal α-L-fucosidase. This suggests potential applications in treating diseases related to fucosidase deficiencies .
The mechanisms underlying the biological activities of this compound include:
- EGFR Inhibition : The compound has shown significant inhibition of the epidermal growth factor receptor (EGFR), a key player in many cancers. In vitro studies reported IC50 values comparable to established inhibitors like erlotinib .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis through ROS-mediated pathways .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound across different biological contexts:
Properties
IUPAC Name |
N-(2,4-difluorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHLPEUHFSHZAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192939 | |
Record name | Acetamide, N-(2,4-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
399-36-0 | |
Record name | N-(2,4-Difluorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=399-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(2,4-difluorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 399-36-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51780 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(2,4-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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